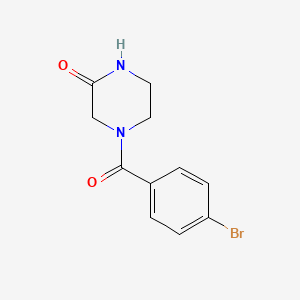

4-(4-Bromobenzoyl)-2-piperazinone

Description

4-(4-Bromobenzoyl)-2-piperazinone is a piperazinone derivative characterized by a brominated benzoyl group at the 4-position of the piperazinone ring. Piperazinones are heterocyclic compounds widely explored in medicinal chemistry due to their versatile pharmacological profiles, including kinase inhibition, neurotransmitter modulation, and antimicrobial activity. The bromobenzoyl substituent introduces a halogen atom, which may enhance lipophilicity and influence halogen bonding interactions in biological systems.

Properties

IUPAC Name |

4-(4-bromobenzoyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-9-3-1-8(2-4-9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWKUDGDVXDSRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301028 | |

| Record name | 4-(4-Bromobenzoyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-11-9 | |

| Record name | 4-(4-Bromobenzoyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917562-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromobenzoyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzoyl)-2-piperazinone typically involves the reaction of 4-bromobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Example Procedure:

- Dissolve 4-bromobenzoyl chloride in anhydrous dichloromethane.

- Add piperazine and triethylamine to the solution.

- Stir the reaction mixture at room temperature for 4-6 hours.

- Quench the reaction with water and extract the product with dichloromethane.

- Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of 4-(4-Bromobenzoyl)-2-piperazinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzoyl)-2-piperazinone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The piperazinone ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at 0°C.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux temperature.

Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.

Major Products

Substitution: 4-(4-Aminobenzoyl)-2-piperazinone.

Reduction: 4-(4-Bromobenzyl)-2-piperazinone.

Oxidation: 4-(4-Bromobenzoyl)-2-piperazinone N-oxide.

Scientific Research Applications

4-(4-Bromobenzoyl)-2-piperazinone has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Material Science: It is employed in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: It serves as a precursor for the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzoyl)-2-piperazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazinone ring can interact with hydrophobic pockets in the target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Piperazinone derivatives differ significantly based on substituents, impacting solubility, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Substituent-Driven Properties of Piperazinone Derivatives

Key Observations :

- In contrast, the amino group in 4-(4-Aminophenyl)-2-piperazinone () is electron-donating, increasing solubility and reactivity in aqueous environments .

- Steric Considerations: The tert-butoxycarbonyl group in 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid () introduces steric bulk, likely reducing metabolic degradation and enhancing stability during synthetic processes .

- Functional Group Utility : The boronate ester in the compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the bromobenzoyl derivative, which may instead serve as a halogenated intermediate for further substitution .

Stability and Reactivity

- Hydrolytic Stability : The tert-butoxycarbonyl group () is acid-labile, making it suitable for temporary protection in multi-step syntheses. In contrast, the bromobenzoyl group is relatively stable under acidic conditions, favoring its use in harsh reaction environments .

- Thermal Stability: Halogenated aromatics like bromobenzoyl derivatives typically exhibit higher thermal stability compared to amino or boronate analogs, which may decompose under elevated temperatures .

Q & A

Q. Basic

- - and -NMR : Assign aromatic (δ 7.3–7.5 ppm) and carbonyl (δ ~169 ppm) signals to verify regiochemistry .

- HRMS : Confirm molecular ion peaks (e.g., [M + Na] at m/z 373.1523) and isotopic patterns for bromine (1:1 ratio for ) .

- HPLC : Assess purity (>95%) and detect trace impurities using reverse-phase columns (C18) with UV detection .

How can conflicting data on the thermal stability of 4-(4-Bromobenzoyl)-2-piperazinone derivatives be resolved?

Advanced

Conflicting thermogravimetric analysis (TGA) results may arise from substituent effects or crystallinity differences. Methodological steps:

Controlled Degradation Studies : Compare decomposition temperatures under inert (N) vs. oxidative (air) atmospheres.

X-ray Diffraction (XRD) : Correlate crystallinity with stability; amorphous phases may degrade faster than crystalline forms .

DSC Analysis : Identify melting points and phase transitions that influence thermal behavior .

What strategies optimize the design of 4-(4-Bromobenzoyl)-2-piperazinone derivatives for enhanced bioactivity?

Q. Advanced

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO) to the benzoyl moiety to improve binding to hydrophobic enzyme pockets .

- Molecular Hybridization : Fuse with heterocycles (e.g., pyrazolo-benzoxazines) to modulate solubility and target affinity .

- In Silico Docking : Screen derivatives against targets like kinases or GPCRs using AutoDock Vina to prioritize synthesis .

How can solubility challenges of 4-(4-Bromobenzoyl)-2-piperazinone in aqueous media be addressed?

Q. Basic

- Co-Solvent Systems : Use DMSO:water (1:4) or ethanol:buffer mixtures to enhance solubility while maintaining stability .

- Salt Formation : Convert the free base to hydrochloride salts via reaction with HCl gas in diethyl ether .

What factors influence regioselectivity in electrophilic substitutions of 4-(4-Bromobenzoyl)-2-piperazinone?

Q. Advanced

- Steric Effects : Bulky substituents on the piperazinone ring direct electrophiles to less hindered positions (e.g., para to bromine).

- Electronic Effects : Electron-withdrawing bromine deactivates the benzoyl ring, favoring meta substitution in nitration reactions .

Experimental Validation : Use -NMR to track regiochemistry and LC-MS to confirm product ratios.

What purification methods are most effective for isolating 4-(4-Bromobenzoyl)-2-piperazinone from complex reaction mixtures?

Q. Basic

- Flash Chromatography : Optimize solvent gradients (e.g., 30:70 EtOAc:Hexane) to resolve polar byproducts .

- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals (>93%) .

What role does 4-(4-Bromobenzoyl)-2-piperazinone play in polymer synthesis?

Advanced

As a monomer, it can enhance polymer rigidity and thermal stability. For example:

- Polyimide Synthesis : Condense with dianhydrides to form high-T polymers (>250°C) for aerospace materials .

- Crosslinking Agents : React with diisocyanates to create thermally stable networks for coatings .

How can the stability of 4-(4-Bromobenzoyl)-2-piperazinone under varying pH and temperature conditions be systematically evaluated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.